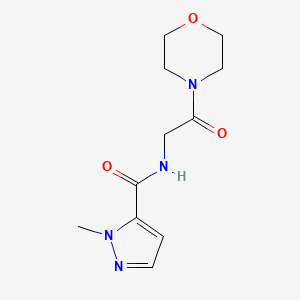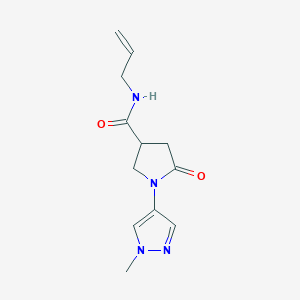
1-(1-methylpyrazol-4-yl)-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-methylpyrazol-4-yl)-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly known as MPPC and has shown promising results in various fields of study.
Mechanism of Action
The mechanism of action of MPPC is not fully understood. However, it is believed that MPPC exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
MPPC has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, neuroprotection, improvement of cognitive function, anti-inflammatory and anti-oxidative properties, and inhibition of angiogenesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPPC is its versatility in various fields of scientific research. Additionally, MPPC is relatively easy to synthesize and has low toxicity levels. However, one of the limitations of MPPC is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of MPPC. One potential direction is to further investigate the mechanism of action of MPPC to better understand its effects on cellular processes. Another direction is to explore the potential use of MPPC in combination with other compounds for enhanced therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of MPPC for various applications.
Synthesis Methods
The synthesis of MPPC involves the reaction of 1-methyl-4-pyrazolecarboxylic acid with propargylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 3-bromo-1-chloropropane and hydrolyzed to obtain the final product.
Scientific Research Applications
MPPC has shown promising results in various fields of scientific research, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer treatment, MPPC has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, MPPC has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, MPPC has been shown to have anti-inflammatory and anti-oxidative properties.
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-3-4-13-12(18)9-5-11(17)16(7-9)10-6-14-15(2)8-10/h3,6,8-9H,1,4-5,7H2,2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKARQJASWHREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CC(CC2=O)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B7644185.png)
![5-[(5-Bromo-2-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7644190.png)
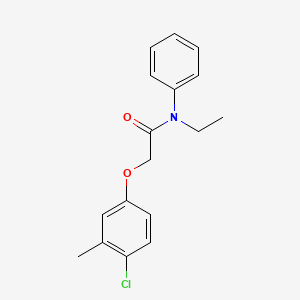
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644211.png)

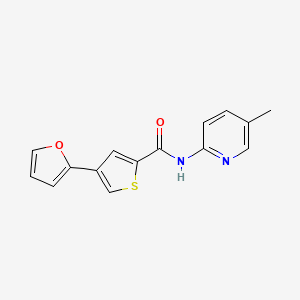
![[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7644237.png)
![[4-(4-Chlorophenyl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone](/img/structure/B7644244.png)
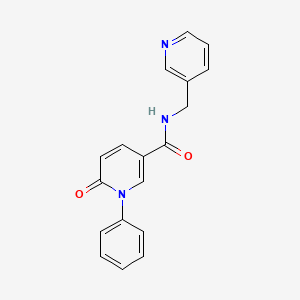
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-thiophen-2-ylacetamide](/img/structure/B7644264.png)
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B7644270.png)

![2-[Methyl(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B7644281.png)
